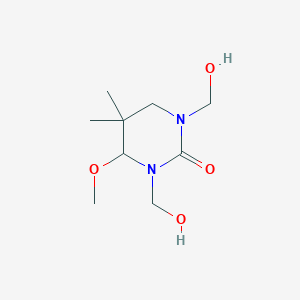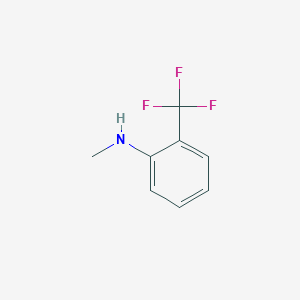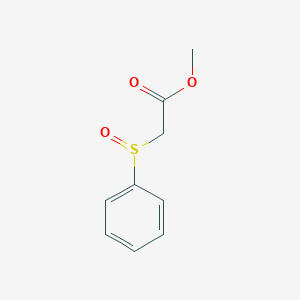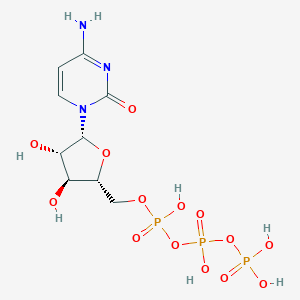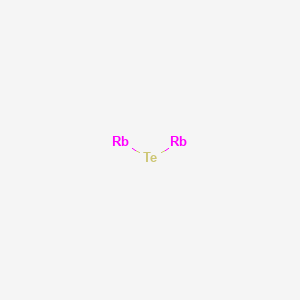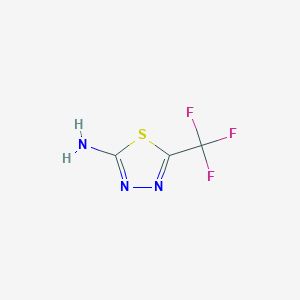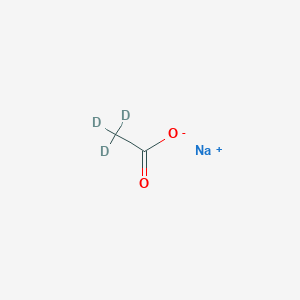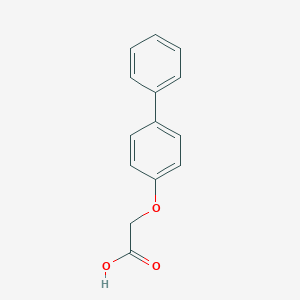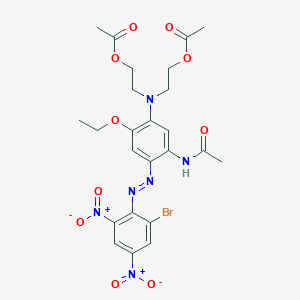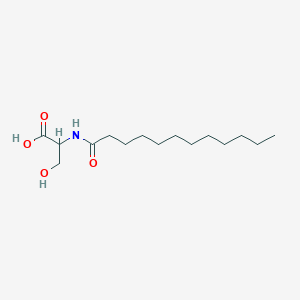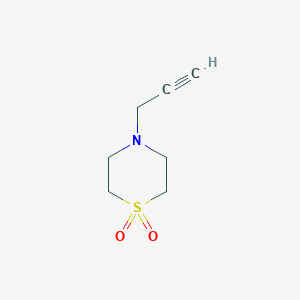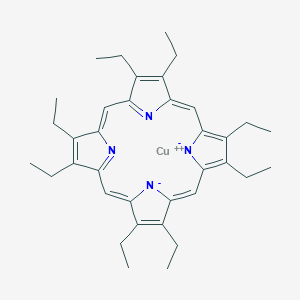
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)
説明
Synthesis Analysis
CuOEP is typically synthesized through the complexation of organic porphyrin compounds with copper (II) ions. The process involves the preparation of the octaethylporphyrin (OEP) ligand followed by its complexation with copper (II) salts under specific conditions to form CuOEP. The synthesis can be influenced by factors such as solvent, temperature, and reaction time.
Molecular Structure Analysis
The molecular structure of CuOEP has been extensively studied using techniques like X-ray diffraction and spectroscopy. CuOEP exhibits a planar structure with copper at the center of the porphyrin ring. The ethyl groups attached to the porphyrin ring can induce steric effects that influence the overall molecular conformation and properties of the compound.
Chemical Reactions and Properties
CuOEP is involved in various chemical reactions, particularly in catalysis and electron transfer processes. Its chemical reactivity is significantly influenced by the central copper ion, which can participate in oxidation-reduction reactions. The interaction of CuOEP with other molecules can lead to the formation of mixed adlayers, affecting its chemical behavior and application in catalysis.
Physical Properties Analysis
The physical properties of CuOEP, such as solubility, melting point, and crystallinity, are determined by its molecular structure and substituents. These properties are crucial for its application in different fields, such as materials science and catalysis. The presence of ethyl groups can affect the solubility and phase behavior of CuOEP.
Chemical Properties Analysis
The chemical properties of CuOEP, including its redox behavior, binding affinity to various substrates, and catalytic activity, are primarily governed by the central copper ion. The electronic structure of CuOEP allows it to participate in electron transfer processes, making it a valuable catalyst in organic transformations.
For detailed references, please see the following sources:
科学的研究の応用
“2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II)”, also known as CuOEP, is a type of metalloporphyrin. Metalloporphyrins are a group of compounds that have a porphyrin ring and a central metal atom. In the case of CuOEP, the central metal atom is copper .
- Photonic & Optical Materials : CuOEP is often used in the field of photonic and optical materials due to its light-absorbing properties .
- Formation of Thin Films : CuOEP can be used to form Langmuir Blodgett (LB) thin films .
- Synthetic Fiber Oil Agents : In the textile industry, CuOEP can be used in synthetic fiber oil agents for polypropylene and polyester filaments. It has anti-static, emulsifying, softening, and rust prevention properties .
- Formation of Mixed Adlayers : CuOEP can be used to prepare a mixed adlayer with cobalt phthalocyanine by immersing an Au (111) substrate .
- Photovoltaic Devices : Metalloporphyrins like CuOEP are often used in photovoltaic devices due to their light-absorbing properties .
- Catalysis : Metalloporphyrins like CuOEP have been studied for their potential use as catalysts in various chemical reactions .
- Medical Research : CuOEP and other metalloporphyrins have been used in medical research, particularly in studies related to photodynamic therapy for cancer treatment .
- Environmental Science : CuOEP has been used in studies related to the detection and removal of pollutants from the environment .
- Energy Storage : CuOEP has been used in the development of energy storage devices, such as batteries and supercapacitors .
- Electronics : Due to its unique electronic properties, CuOEP has been used in the development of electronic devices .
- Chemical Sensors : CuOEP has been used in the development of chemical sensors, due to its ability to interact with various chemical compounds .
特性
IUPAC Name |
copper;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.Cu/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWUPEFEFRBNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44CuN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine copper(II) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)
